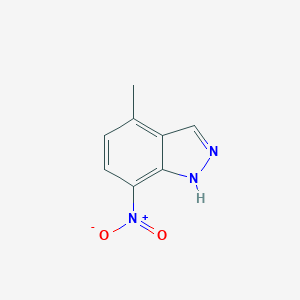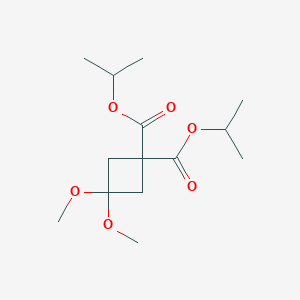![molecular formula C28H32N3O6P B185936 (2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 172611-23-3](/img/structure/B185936.png)
(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phospho(dimethylamino)phosphoryl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the introduction of the phospho(dimethylamino)phosphoryl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). The phospho(dimethylamino)phosphoryl group is then added using appropriate phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or HATU.
Phosphorylation/Dephosphorylation: The phosphoryl group can be added or removed under specific conditions
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or HATU in the presence of DIPEA.
Phosphorylation: Phosphorylating agents under controlled pH and temperature
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, peptide chains with incorporated Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH, and phosphorylated or dephosphorylated peptides .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide synthesis .
Biology
In biological research, this compound is used to study protein phosphorylation, a critical post-translational modification involved in regulating various cellular processes. It serves as a model compound to investigate the effects of phosphorylation on protein function .
Medicine
In medicine, Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance their stability and bioactivity .
Industry
Industrially, this compound is used in the production of peptide-based materials and bioconjugates. Its versatility in peptide synthesis makes it a valuable component in the manufacturing of various biotechnological products .
Mechanism of Action
The mechanism of action of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH involves its incorporation into peptides and proteins, where it can mimic the natural phosphorylation of tyrosine residues. This modification can alter the protein’s structure and function, affecting its interactions with other molecules and its role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-tyrosine(tBu)-OH: Another Fmoc-protected tyrosine derivative with a tert-butyl group instead of the phospho(dimethylamino)phosphoryl group.
Fmoc-tyrosine(PO(OBzl)2)-OH: A similar compound with a different phosphoryl group.
Uniqueness
Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is unique due to its specific phosphoryl group, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly useful in studying phosphorylation and its effects on protein function .
Properties
IUPAC Name |
(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N3O6P/c1-30(2)38(35,31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXJDYGAMFMPS-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N3O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)


![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)










